2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile
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Overview
Description
2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile is a complex organic compound that features a piperidine ring, a pyridine ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile typically involves multiple steps, including the formation of the piperidine ring and the pyridine ring, followed by the introduction of the nitrile group. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of the Pyridine Ring: This often involves condensation reactions using suitable starting materials.
Introduction of the Nitrile Group: This step may involve the use of cyanating agents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine or piperidine rings, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or other reduced forms of the compound.
Scientific Research Applications
2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure may make it suitable for use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: Researchers may use the compound to study its effects on biological systems, including its interactions with proteins or nucleic acids.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or materials.
Mechanism of Action
The mechanism of action of 2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include binding to active sites, altering protein conformation, or affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile: Similar structure but with a different position of the nitrile group.
2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.
Uniqueness
The uniqueness of 2-(4-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties
Properties
IUPAC Name |
2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-14-10-17(3-7-20-14)23-13-15-4-8-22(9-5-15)18-11-16(12-19)2-6-21-18/h2-3,6-7,10-11,15H,4-5,8-9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYLDKLMOYONHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCN(CC2)C3=NC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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